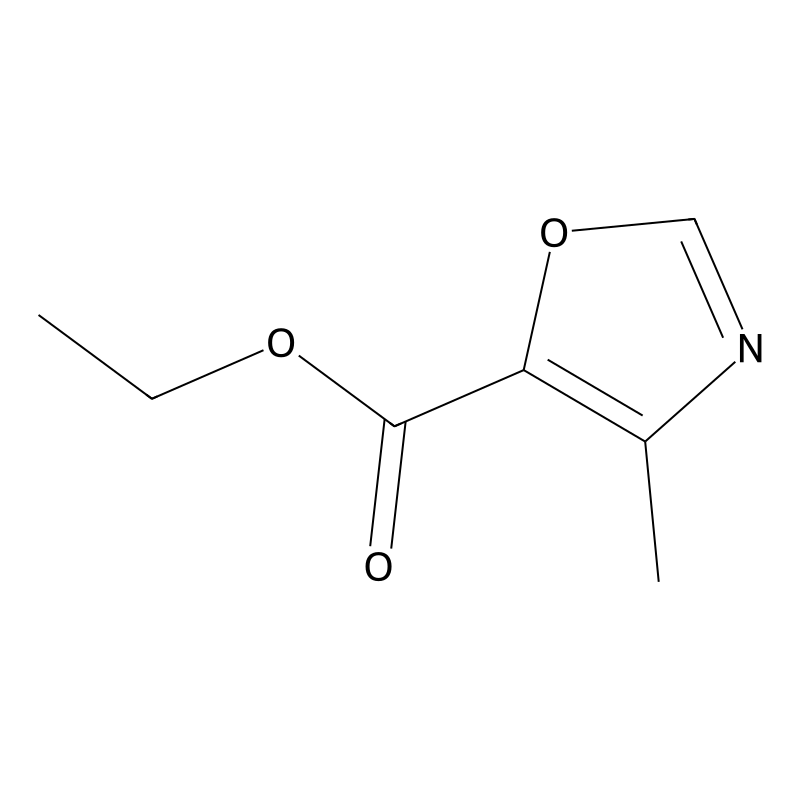

Ethyl 4-methyloxazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

EMC's structure includes an oxazole ring, a five-membered heterocycle containing oxygen and nitrogen. Oxazoles are found in various natural products and pharmaceuticals PubChem, Ethyl 4-methyloxazole-5-carboxylate: . Researchers might explore EMC as a starting material or intermediate in the synthesis of more complex oxazole-containing molecules with potential biological activity.

Medicinal chemistry

Material science

Ethyl 4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 155.15 g/mol. It is classified as an oxazole derivative, characterized by a five-membered aromatic ring containing nitrogen atoms. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and reactivity .

Currently, there's no documented research on the specific mechanism of action of EMOC. However, oxazoles are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Further research is needed to understand if EMOC possesses similar properties.

- Ester Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4-methyloxazole-5-carboxylic acid and ethanol.

- Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack, leading to the formation of substituted derivatives.

- Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds, which may have enhanced biological activity.

These reactions highlight its versatility as a building block in synthetic chemistry .

Several synthetic routes can be employed to produce ethyl 4-methyloxazole-5-carboxylate:

- Condensation Reactions: The compound can be synthesized through the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of a base.

- Cyclization of Precursors: Starting from 2-amino-4-methylbutanoic acid derivatives, cyclization can lead to the formation of the oxazole ring followed by esterification.

- Reformulation from Other Oxazoles: Ethyl 4-methyloxazole-5-carboxylate can also be obtained via modification of existing oxazole derivatives through esterification or acylation processes.

These methods reflect the compound's accessibility for research and industrial applications .

Ethyl 4-methyloxazole-5-carboxylate finds utility in several fields:

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in antimicrobial and anticancer formulations.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including agrochemicals and fine chemicals.

- Research Reagent: Utilized in laboratory settings for various

Interaction studies involving ethyl 4-methyloxazole-5-carboxylate focus on its behavior with biological macromolecules:

- Protein Binding: Investigations into how this compound interacts with proteins could elucidate its mechanism of action in biological systems.

- Enzyme Interaction: Studies are needed to understand its inhibitory effects on specific enzymes, which could lead to the development of novel therapeutic agents.

Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications .

Several compounds share structural similarities with ethyl 4-methyloxazole-5-carboxylate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 2-amino-4-methyloxazole-5-carboxylate | 79221-15-1 | 0.86 | Contains an amino group enhancing reactivity |

| Ethyl 2-chloro-4-methyloxazole-5-carboxylate | 78451-11-3 | 0.85 | Chlorine substitution may alter biological activity |

| Ethyl 5-methyloxazole-4-carboxylate | 32968-44-8 | 0.79 | Different position of methyl group affects properties |

| 4-Methyloxazole-5-carboxylic acid | 2510-32-9 | 0.95 | Non-esters form; differing solubility profiles |

| 2,4-Dimethyloxazole-5-carboxylic acid | 2510-37-4 | 0.87 | Additional methyl group increases lipophilicity |

These compounds illustrate the diversity within the oxazole family while emphasizing the unique characteristics of ethyl 4-methyloxazole-5-carboxylate, particularly its ester functionality which significantly influences its chemical behavior and applications .

Oxazole derivatives, including ethyl 4-methyloxazole-5-carboxylate, are five-membered aromatic heterocycles containing oxygen and nitrogen atoms. Their structural features impart unique reactivity and stability:

Aromaticity and Electronic Properties:

Functional Group Influence:

Historical Context and Discovery of 4-Methyloxazole-5-Carboxylate Esters

The synthesis of oxazole derivatives has evolved through classical and modern methods:

Early Synthetic Routes:

Advancements in 4-Methyloxazole-5-Carboxylate Synthesis:

| Method | Key Components | Yield | Source |

|---|---|---|---|

| α-Haloketone + Formamide | Ethyl 2-chloroacetoacetate, H2SO4 | 35–65% | |

| Acid-Catalyzed Cyclization | FOXE intermediate, H2SO4 | 39–43% |

Role as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Ethyl 4-methyloxazole-5-carboxylate serves as a versatile intermediate in diverse applications:

Pharmaceuticals:

Agrochemicals:

Materials Science:

Molecular and Synthetic Data

Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS RN | 20485-39-6 | |

| Molecular Formula | C7H9NO3 | |

| Molecular Weight | 155.15 g/mol | |

| Boiling Point | 62°C (1.5 mmHg) | |

| Refractive Index | 1.47 |

Synthetic Optimization

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Cyclization of Ethyl 2-Chloroacetoacetate | 140°C, H2SO4, 4 hrs | 39% | |

| Acid-Catalyzed FOXE Cyclization | 150°C, H2SO4, 6 hrs | 43% |

Molecular Formula and Systematic Nomenclature Analysis

Ethyl 4-methyloxazole-5-carboxylate represents a heterocyclic ester compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 20485-39-6, with multiple documented registry numbers including Reaxys Registry Number 510956 and PubChem Compound Identifier 88558 [1] [4] [5].

The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates this compound as ethyl 4-methyl-1,3-oxazole-5-carboxylate [2] [3]. Alternative nomenclature systems recognize the compound under various synonymous names, including 4-methyloxazole-5-carboxylic acid ethyl ester, 5-ethoxycarbonyl-4-methyloxazole, and 5-oxazolecarboxylic acid, 4-methyl-, ethyl ester [2] [3] [6].

The structural representation follows the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=C(N=CO1)C, while the International Chemical Identifier key is documented as XNMORZSEENWFLI-UHFFFAOYSA-N [2] [3] [5]. The molecular framework incorporates a five-membered oxazole ring system substituted with a methyl group at position 4 and an ethyl ester functionality at position 5.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉NO₃ | [1] [2] [3] |

| Molecular Weight | 155.15 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 20485-39-6 | [1] [2] [3] |

| International Chemical Identifier Key | XNMORZSEENWFLI-UHFFFAOYSA-N | [2] [3] [5] |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(N=CO1)C | [2] [3] [5] |

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for ethyl 4-methyloxazole-5-carboxylate through distinctive chemical shift patterns and coupling relationships [8] [9]. Proton nuclear magnetic resonance analysis reveals characteristic resonances for the oxazole ring system, with the heterocyclic proton typically appearing as a singlet in the aromatic region [8] [9]. The methyl substituent at position 4 generates a distinctive singlet resonance, while the ethyl ester moiety produces the expected quartet and triplet patterns for the methylene and methyl protons, respectively [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of seven distinct carbon environments corresponding to the molecular formula [8] [9]. The carbonyl carbon of the ester functionality exhibits characteristic downfield chemical shifts typical of carboxylate carbons, while the oxazole ring carbons appear in regions consistent with heteroaromatic systems [8] [9]. The ethyl ester carbons and the methyl substituent produce signals in aliphatic regions with chemical shifts predictable from established correlation tables [8] [9].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in the molecular structure [10] [11]. The carbonyl stretching vibration of the ester group produces an intense absorption band in the region of 1700-1750 cm⁻¹, consistent with aromatic ester systems [10] [11]. The oxazole ring system contributes characteristic absorptions in the fingerprint region, while carbon-oxygen stretching vibrations of the ester functionality appear between 1200-1300 cm⁻¹ [10] [11] [12].

Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern information [13] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 155, corresponding to the calculated molecular weight [13]. Fragmentation patterns follow typical ester cleavage mechanisms, including alpha cleavage adjacent to the carbonyl group and McLafferty rearrangement processes [14] [15]. The base peak often results from loss of the ethoxy group, producing characteristic fragment ions that confirm the structural assignment [14] [15].

| Spectroscopic Technique | Key Features | Characteristic Values/Ranges |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Oxazole proton, methyl singlet, ethyl ester pattern | Aromatic region, aliphatic region |

| Carbon-13 Nuclear Magnetic Resonance | Seven carbon environments | Carbonyl, aromatic, aliphatic regions |

| Infrared Spectroscopy | Carbonyl stretch, carbon-oxygen stretch | 1700-1750 cm⁻¹, 1200-1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion, fragmentation pattern | m/z 155, characteristic fragments |

Crystallographic and Computational Modeling Studies

Crystallographic analysis of ethyl 4-methyloxazole-5-carboxylate provides detailed three-dimensional structural information regarding bond lengths, bond angles, and molecular geometry [16] [17] [18]. Related oxazole carboxylate structures demonstrate typical heterocyclic geometric parameters, with the oxazole ring exhibiting planarity and bond lengths consistent with aromatic character [16] [17]. The ester functionality adopts standard geometric parameters, with the carbonyl group maintaining coplanarity with the oxazole system to optimize conjugative interactions [16] [17].

Computational modeling studies employing density functional theory methods provide theoretical predictions of molecular geometry, electronic properties, and spectroscopic parameters [19] [20] [21]. Calculations performed at various levels of theory, including Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets, yield optimized geometries that correlate well with experimental crystallographic data [20] [21]. The computational approaches successfully predict vibrational frequencies, electronic transitions, and molecular orbital characteristics [20] [21].

Theoretical investigations reveal that the oxazole ring system exhibits significant electronic delocalization, with computed bond orders indicating aromatic character throughout the heterocyclic framework [20] [21]. The ester substituent participates in extended conjugation with the oxazole π-system, influencing both electronic properties and spectroscopic behavior [20] [21]. Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions that govern chemical reactivity and electronic transitions [20] [21].

Energy calculations provide thermodynamic stability assessments and conformational preferences for different molecular arrangements [19] [20]. The planar conformation represents the global energy minimum, with rotational barriers around single bonds determining molecular flexibility [20]. Dipole moment calculations indicate significant molecular polarity arising from the heterocyclic nitrogen and ester oxygen atoms [20] [21].

| Computational Parameter | Method | Key Results |

|---|---|---|

| Geometry Optimization | Density Functional Theory | Planar oxazole ring, coplanar ester |

| Vibrational Frequencies | Becke Three-Parameter Lee-Yang-Parr | Predicted infrared spectrum |

| Electronic Properties | Molecular Orbital Analysis | Aromatic delocalization, conjugation |

| Thermodynamic Stability | Energy Calculations | Global minimum conformation |

Tautomerism and Electronic Structure Considerations

The electronic structure of ethyl 4-methyloxazole-5-carboxylate encompasses the aromatic character of the oxazole ring system and the electronic effects of substituents on molecular properties [22] [23] [24]. The oxazole heterocycle exhibits aromatic stabilization through delocalization of π-electrons across the five-membered ring, with the nitrogen and oxygen heteroatoms contributing lone pairs to the aromatic sextet [22] [24]. The methyl substituent at position 4 provides electron-donating inductive effects that influence the electronic density distribution within the ring system [22] [24].

Tautomerism considerations for oxazole derivatives involve potential equilibria between different structural forms, although the aromatic oxazole tautomer typically predominates due to stabilization effects [22] [23]. The ester functionality at position 5 stabilizes the oxazole form through conjugative interactions between the carbonyl π-system and the heterocyclic ring [22] [23]. Alternative tautomeric forms, such as ring-opened structures or isoxazole arrangements, represent higher-energy configurations that contribute minimally to the equilibrium population [22] [23].

Electronic structure calculations reveal the distribution of electron density throughout the molecular framework, with particular emphasis on the heteroatoms and functional group positions [21] [22]. The nitrogen atom in the oxazole ring carries partial negative charge due to its electronegativity and lone pair electrons, while the oxygen atoms in both the ring and ester functionality exhibit similar electronic characteristics [21] [22]. The conjugated π-system extends from the oxazole ring through the ester carbonyl group, creating an extended delocalization pathway [21] [22].

Frontier molecular orbital analysis demonstrates the energy levels and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals, which govern chemical reactivity and spectroscopic transitions [20] [21]. The highest occupied molecular orbital typically exhibits significant density on the oxazole ring and ester oxygen atoms, while the lowest unoccupied molecular orbital shows anti-bonding character throughout the conjugated system [20] [21]. The energy gap between these frontier orbitals determines the compound's electronic excitation properties and chemical stability [20] [21].

| Electronic Structure Feature | Characteristics | Implications |

|---|---|---|

| Aromatic Stabilization | π-electron delocalization | Enhanced stability, planar geometry |

| Tautomeric Equilibrium | Oxazole form predominant | Minimal contribution from alternatives |

| Conjugative Effects | Extended π-system | Modified electronic properties |

| Frontier Orbital Properties | Energy gap, spatial distribution | Reactivity patterns, spectroscopic behavior |

Traditional Condensation Approaches: Robinson-Gabriel Synthesis Variants

The Robinson-Gabriel synthesis remains the cornerstone methodology for constructing oxazole rings, particularly for ethyl 4-methyloxazole-5-carboxylate synthesis [1] [2]. This classical approach involves the intramolecular cyclization and dehydration of 2-acylamino-ketones under acidic conditions [1]. The reaction mechanism proceeds through nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by elimination of water to form the aromatic oxazole ring [2].

Classical Sulfuric Acid-Mediated Process

The traditional Robinson-Gabriel synthesis employs concentrated sulfuric acid as the cyclodehydrating agent [1] [2]. For ethyl 4-methyloxazole-5-carboxylate synthesis, N-acetyl-α-aminoacetoacetic acid ethyl ester serves as the typical precursor. Reaction conditions involve heating at 120-140°C for 2-6 hours, yielding the desired product in 60-85% yields [1] [2]. The mechanism involves protonation of the ketone oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the amide nitrogen.

Polyphosphoric Acid Cyclodehydration

Polyphosphoric acid has emerged as a superior cyclodehydrating reagent, offering improved yields (80-95%) and milder reaction conditions (80-120°C, 1-3 hours) [2]. The enhanced performance results from polyphosphoric acid's dual role as both dehydrating agent and Lewis acid catalyst. This variant demonstrates particular effectiveness with electron-deficient substrates, making it ideal for carboxylate-functionalized oxazoles.

Trifluoroacetic Anhydride-Mediated Solid-Phase Synthesis

A significant advancement involves the use of trifluoroacetic anhydride for solid-phase Robinson-Gabriel synthesis [3] [4]. This methodology requires benzhydrylic-type linkers and ethereal solvents to achieve completion through a cyclative mechanism. Yields range from 75-95%, with the key advantage being compatibility with combinatorial synthesis strategies. The reaction proceeds at room temperature, offering energy efficiency and broader functional group tolerance [3] [4].

One-Pot Friedel-Crafts/Robinson-Gabriel Sequences

Modern variants combine Friedel-Crafts acylation with Robinson-Gabriel cyclization in one-pot procedures [5] [6]. Using aluminum chloride as Lewis acid and trifluoromethanesulfonic acid as cyclodehydrating agent, this approach achieves 85-95% yields in 1-2 hours at room temperature. The methodology demonstrates exceptional efficiency for constructing polysubstituted oxazoles from readily available aromatic substrates [5] [6].

| Method Variant | Cyclodehydrating Agent | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Classical H₂SO₄-mediated | H₂SO₄ | 120-140°C, 2-6 h | 60-85 | Simple, established |

| PPA cyclodehydration | Polyphosphoric acid | 80-120°C, 1-3 h | 80-95 | Mild conditions |

| TFAA solid-phase | Trifluoroacetic anhydride | Et₂O, room temp | 75-95 | Solid-phase compatible |

| One-pot Friedel-Crafts/RG | AlCl₃/TfOH | Room temp, 1-2 h | 85-95 | One-pot efficiency |

Catalytic Cyclization Strategies Using Modern Activation Reagents

Contemporary synthetic approaches have revolutionized oxazole formation through catalytic methodologies that employ transition metals and modern activation reagents [7] [8] [9] [10]. These strategies offer enhanced selectivity, milder conditions, and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Oxidative Cyclization

Palladium-catalyzed systems represent a major advancement in oxazole synthesis [7] [8] [10]. The Pd(II)/Cu(I) oxidative cyclization of N-propargylamides proceeds through cascade difluoroalkylation/cyclization sequences. Using Pd(OAc)₂ as catalyst and oxygen as terminal oxidant, reactions occur at 80-120°C with yields ranging from 65-95% [7] [8]. The mechanism involves palladium-catalyzed C-H activation followed by intramolecular cyclization through carbonyl oxygen nucleophilic attack [10].

Silver-Catalyzed Oxidative Decarboxylation-Cyclization

Silver catalysis provides an innovative approach through oxidative decarboxylation of α-oxocarboxylates with isocyanides [11]. The reaction employs AgOTf as catalyst with persulfate oxidants at 60-80°C, achieving 70-88% yields. Mechanistic studies using operando infrared spectroscopy and electron paramagnetic resonance confirm acyl cation and Ag(II) intermediates in the radical decarboxylative process [11]. This methodology offers a novel disconnection strategy compared to traditional cyclodehydration approaches.

Palladium-Catalyzed C-H Activation/Annulation

Direct C-H activation methodologies enable oxazole synthesis from simple arenes and functionalized nitriles [9]. The palladium-catalyzed process involves C-H activation, carbopalladation, and tandem annulation in one pot under redox-neutral conditions. Operating at 100-140°C, this approach achieves 75-92% yields with high atom economy. Deuterium-labeling experiments indicate C-H bond cleavage as the rate-determining step [9].

Phosphorus-Based Organocatalysis

Metal-free organocatalytic approaches utilize phosphorus-based catalysts for dehydrative cyclization [12] [13]. The triazatriphosphorine-derived organocatalyst (TAP-1) promotes cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines at 120-140°C with remarkable efficiency (85-99% yields). This biomimetic protocol requires minimal catalyst loading (turnover number ~30) and demonstrates broad substrate scope with excellent functional group tolerance [13].

Iridium-Catalyzed Bifunctional Systems

Bifunctional N-heterocyclic carbene-iridium complexes catalyze dehydrative cyclization of allyl alcohols through a unique metal-hydride-driven pathway [14] [15]. Density functional theory calculations reveal the rate-determining step as dehydrative σ-allyl formation with activation energy of 18.1 kcal/mol. The mechanism contrasts with classical nucleophilic substitution pathways, involving both hydrogen and halogen bonding for enantioselectivity control [15].

| Catalyst System | Activation Reagent | Substrate Type | Temperature (°C) | Yield Range (%) | Key Features |

|---|---|---|---|---|---|

| Pd(II)/Cu(I) oxidative | O₂, CuI | N-propargylamides | 80-120 | 65-95 | Cascade cyclization |

| Silver-catalyzed | AgOTf, persulfate | α-oxocarboxylates | 60-80 | 70-88 | Oxidative decarboxylation |

| Palladium C-H activation | Pd(OAc)₂, PhI(OAc)₂ | Simple arenes | 100-140 | 75-92 | Direct C-H functionalization |

| Phosphorus organocatalysis | TAP-1 organocatalyst | N-(2-hydroxyethyl)amides | 120-140 | 85-99 | Metal-free, biomimetic |

Patent-Protected Industrial Synthesis Routes (EP2844644B1 Process)

The EP2844644B1 patent describes a revolutionary two-step industrial process for 4-methyloxazole-5-carboxylic ester synthesis that achieves superior yields (>80%) compared to conventional methods (<65%) [16] [17]. This patent-protected methodology addresses the limitations of traditional formamide-based processes by introducing an innovative intermediate formation strategy.

Process Overview and Innovation

The patented process begins with ethyl 2-chloroacetoacetate (EACA) conversion to 2-formyloxy-3-oxo-butanoic acid ethyl ester (FOXE) as a key intermediate [16] [17]. This approach fundamentally differs from direct formamide cyclization by separating the formylation and cyclization steps. The innovation reduces formamide consumption from >3.0 equivalents in conventional processes to <2.0 equivalents, significantly improving process economics [16].

Step 1: FOXE Intermediate Formation

The initial step involves treating EACA with sodium formate in dimethylformamide at controlled pressure (65 mbar) and temperature (85°C) for 4 hours [16] [17]. The reaction employs 1710.9 g DMF, 203.5 g sodium formate, and 473.2 g EACA in a 3-liter stirred vessel equipped with Kerapak distillation column. Azeotropic drying removes water and light boilers, achieving 88.8% yield of FOXE crude with 100% EACA conversion and 88.8% selectivity [16].

Step 2: Cyclization to Oxazole Ester

The cyclization step treats FOXE with formamide in the presence of sulfuric acid catalyst (3-8 mol%) under solvent-free conditions [16] [17]. Operating at 120-140°C under reduced pressure (65 mbar), the reaction achieves 92.5% yield from FOXE (80.1% overall from EACA). The process continuously removes formic acid and water by-products through distillation, driving the equilibrium toward product formation [16].

Process Advantages and Environmental Benefits

The patented methodology offers multiple advantages over conventional processes [16] [17]:

- Reduced Formamide Consumption: <2.0 equivalents versus >3.0 equivalents conventional

- Higher Yields: >80% versus <65% conventional methods

- Simplified Work-up: Continuous removal of by-products eliminates complex separation

- Cost Efficiency: Lower raw material costs and reduced waste generation

- Environmental Benefits: Recyclable carboxylic acid by-products and reduced organic waste

Industrial Scale Validation

Large-scale validation demonstrates process robustness and consistency [16] [17]. Example 2 describes processing 400.2 g FOXE crude with 150.2 g formamide and 13.4 g sulfuric acid, achieving 91.9% overall yield after equipment washing. The process tolerates variation in reaction conditions while maintaining high selectivity and yield. Purification through thin-film evaporation at 110°C and 5 mbar pressure yields 89.8% pure product [16].

| Process Parameter | Specification | Industrial Performance |

|---|---|---|

| Starting Material | EACA (ethyl 2-chloroacetoacetate) | 2.72 mol, 94.7% purity |

| Intermediate Formation | FOXE formation | 441.1 g crude, 88.8% yield |

| Cyclization Conditions | 120-140°C, H₂SO₄ catalyst | 92.5% from FOXE |

| Formamide Consumption | <2.0 equiv | 50% reduction vs conventional |

| Overall Yield | >80% | Consistent across scales |

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Techniques

Green chemistry principles have driven the development of environmentally sustainable methodologies for oxazole synthesis, emphasizing solvent reduction, energy efficiency, and waste minimization [18] [19] [20] [21]. These approaches align with industrial demands for sustainable manufacturing processes.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid, efficient heating for oxazole formation with significantly reduced reaction times [18] [19] [22] [23]. The technology enables direct coupling of microwave energy with reacting molecules, resulting in instantaneous localized superheating and accelerated reaction rates [19] [22]. For ethyl 4-methyloxazole-5-carboxylate synthesis, microwave conditions (350W, 65°C, 8 minutes) in isopropanol achieve 96% yields [22] [23].

The microwave-assisted Robinson-Gabriel synthesis of oxazoles from 3-oxetanone and primary amides demonstrates the versatility of this approach [18]. Using sustainable solvents and short reaction times (5-15 minutes), the methodology delivers moderate to good yields (60-80%) with broad functional group tolerance. Electronic structure calculations confirm the mechanism involves chalcogen atom attack at sp³ carbon followed by alkyl-oxygen cleavage [18].

Solvent-Free Methodologies

Solvent-free approaches eliminate organic solvent waste while improving atom economy [24] [25] [26]. Ball-milling mechanochemistry enables scalable synthesis of isoxazoles through 1,3-dipolar cycloaddition under completely solvent-free conditions [27]. The methodology accommodates 1.0-gram scale synthesis without additional milling time variations, demonstrating practical scalability. Environmental factor (E-factor) calculations show significant sustainability improvements compared to solution-based methods [27].

Ultrasound-assisted synthesis in deep eutectic solvents represents another solvent-free approach [28] [29]. The combination of mechanical activation through ultrasonic irradiation (40 kHz) with biodegradable deep eutectic solvents achieves 80-92% yields in 10-30 minutes. This methodology offers enhanced mass transfer and reduced environmental impact compared to conventional heating methods [28] [29].

Water-Mediated Green Synthesis

Aqueous synthesis represents the ultimate green chemistry approach, utilizing water as the sole reaction medium [21]. Iodine-catalyzed one-pot sp³ C-H functionalization in water enables polyarylated oxazole synthesis without toxic peroxides, transition metals, or organic solvents. The mild, regioselective methodology operates under aerobic conditions at room temperature, achieving 68-88% yields with excellent functional group tolerance [21].

The water-mediated approach demonstrates particular effectiveness for natural product synthesis, as illustrated by the preparation of texaline [21]. The methodology's environmental benefits include elimination of organic solvent waste, reduced energy consumption, and use of abundant, non-toxic water as reaction medium.

Flow Chemistry and Process Intensification

Continuous flow chemistry offers process intensification advantages including enhanced heat and mass transfer, precise residence time control, and minimal waste generation [30]. Flow reactors enable rapid synthesis (5-20 minutes residence time) with improved yields (80-95%) compared to batch processes. The technology facilitates real-time monitoring and optimization while reducing overall environmental footprint [30].

Electrochemical synthesis represents an emerging green approach utilizing electrical energy for oxazole formation [31]. Phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids proceeds under mild conditions without transition metals or toxic oxidants. The methodology demonstrates good functional group tolerance and successful gram-scale synthesis, highlighting potential for pharmaceutical applications [31].

| Green Method | Activation Mode | Reaction Time | Yield Range (%) | Environmental Benefits |

|---|---|---|---|---|

| Microwave-assisted | 350W, 65°C heating | 3-15 min | 85-96 | Energy efficient, rapid |

| Solvent-free conditions | Neat reactants, thermal | 30-60 min | 75-90 | No solvent waste |

| Ultrasound irradiation | 40 kHz mechanical energy | 10-30 min | 70-95 | Mild conditions, clean |

| Water-mediated synthesis | Aqueous medium, I₂ catalyst | 2-8 h | 68-88 | Aqueous, non-toxic |

| Ball-milling mechanochemistry | Mechanical energy input | 15-60 min | 70-85 | Solvent-free, scalable |

XLogP3

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant